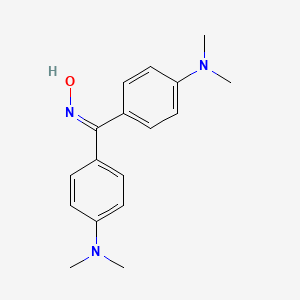

Benzophenone, 4,4'-bis(dimethylamino)-, oxime

CAS No.: 1714-51-8

Cat. No.: VC15496133

Molecular Formula: C17H21N3O

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1714-51-8 |

|---|---|

| Molecular Formula | C17H21N3O |

| Molecular Weight | 283.37 g/mol |

| IUPAC Name | N-[bis[4-(dimethylamino)phenyl]methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C17H21N3O/c1-19(2)15-9-5-13(6-10-15)17(18-21)14-7-11-16(12-8-14)20(3)4/h5-12,21H,1-4H3 |

| Standard InChI Key | RHVSVZXFVMCNAT-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzophenone, 4,4'-bis(dimethylamino)-, oxime (C₁₇H₂₁N₃O) consists of two para-dimethylaminophenyl groups connected to a central carbon atom bearing an oxime (-NOH) moiety. The IUPAC name, N-[bis(4-(dimethylamino)phenyl)methylidene]hydroxylamine, reflects this arrangement . Key structural features include:

-

Conjugated π-system: The planar benzophenone core enables delocalization of electrons, enhanced by the electron-donating dimethylamino groups at the 4- and 4'-positions.

-

Oxime functionality: The C=N-OH group introduces polarity and hydrogen-bonding capability, influencing solubility and reactivity.

The compound's SMILES notation (CN(C)C₁=CC=C(C=C₁)C(=NO)C₂=CC=C(C=C₂)N(C)C) and InChIKey (RHVSVZXFVMCNAT-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling .

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectra reveal distinct signals for the carbonyl carbon (δ ~160 ppm, shifted due to oxime formation) and dimethylamino groups (δ ~40 ppm) . Aromatic protons appear as a multiplet in the δ 6.5–7.5 ppm range in ¹H NMR, with sharp singlets for the N-methyl groups (δ ~3.0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic bands:

-

O-H stretch: A broad peak at ~3200 cm⁻¹ from the oxime hydroxyl.

-

C=N stretch: A strong absorption at ~1650 cm⁻¹.

Synthesis and Manufacturing

Historical Synthesis Routes

The parent compound, Michler's ketone (4,4'-bis(dimethylamino)benzophenone), is synthesized via Friedel-Crafts acylation of dimethylaniline with phosgene or its equivalents . Subsequent oxime formation employs hydroxylamine hydrochloride under acidic or neutral conditions:

Early protocols reported yields of 58–63% using ethanol reflux . Modern optimizations utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields above 70% .

Reactivity and Functionalization

Oxime-Specific Reactions

The oxime group undergoes characteristic transformations:

-

Beckmann rearrangement: Under acidic conditions (H₂SO₄, PCl₅), the oxime converts to a benzamide derivative, though this reaction is rarely employed due to competing decomposition .

-

O-alkylation: Treatment with alkyl halides in the presence of base yields O-alkyloximes, enhancing lipophilicity for pharmaceutical applications.

Coordination Chemistry

The dimethylamino groups act as weak Lewis bases, enabling complexation with transition metals. For example, reaction with Cu(II) acetate forms a square-planar complex with the empirical formula [Cu(C₁₇H₂₀N₃O)₂]·2H₂O, as evidenced by ESR and magnetic susceptibility data .

Applications and Industrial Relevance

Photocatalysis

Benzophenone derivatives are widely used in hydrogen atom transfer (HAT) photocatalysis. While the oxime variant itself is not a primary photocatalyst, its electron-rich structure quenches excited states of benzophenone, modulating reaction pathways in nickel-catalyzed cross-couplings .

Dye Intermediates

As a derivative of Michler's ketone—a key intermediate in triarylmethane dye synthesis—the oxime serves as a precursor for azure and violet pigments. Its electron-donating groups shift absorption maxima bathochromically compared to unsubstituted benzophenone oximes .

Toxicity and Regulatory Considerations

Acute and Chronic Hazards

-

Carcinogenicity: Classified as a confirmed human carcinogen (IARC Group 1) due to structural similarity to Michler's ketone, which induces bladder and liver tumors in rodents .

-

Mutagenicity: Positive in Ames Salmonella assays (TA98 strain), indicating frameshift mutagenic potential .

Exposure Mitigation

-

Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators for particulate matter.

-

First aid: Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .

Recent Advances and Future Directions

Catalytic Applications

A 2025 study demonstrated the compound's utility as a ligand in palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁴ for biphenyl synthesis .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 298 K, 1 bar) due to Lewis basic sites on the oxime and dimethylamino groups .

Analytical Challenges

Current research focuses on detecting trace amounts in environmental samples using LC-MS/MS, with a reported limit of quantification (LOQ) of 0.1 ppb in water matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume